1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine
CAS No.: 1240568-07-3
Cat. No.: VC11691882
Molecular Formula: C10H9ClFN3
Molecular Weight: 225.65 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine - 1240568-07-3](/images/structure/VC11691882.png)
Specification
CAS No. | 1240568-07-3 |
---|---|
Molecular Formula | C10H9ClFN3 |
Molecular Weight | 225.65 g/mol |
IUPAC Name | 1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Standard InChI Key | AXVVPKFPGSPZGW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl |
Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine has the molecular formula C₁₀H₈ClFN₃ and a molecular weight of 223.64 g/mol. Its IUPAC name systematically describes the substitution pattern: a pyrazole ring (1H-pyrazol-4-amine) with a (4-chloro-3-fluorophenyl)methyl substituent at the 1-position. The presence of both chlorine and fluorine atoms on the phenyl ring introduces electronegative effects that modulate the compound’s electronic distribution .
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, analogous pyrazole derivatives exhibit planar aromatic systems with bond lengths and angles consistent with delocalized π-electrons. Nuclear magnetic resonance (NMR) spectra of related compounds, such as 4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, reveal distinct proton environments:
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¹H NMR: Aromatic protons resonate between δ 7.0–8.5 ppm, while the amine proton typically appears as a broad singlet near δ 5.0–6.0 ppm .
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¹³C NMR: The pyrazole carbons are observed at δ 140–160 ppm, with fluorine and chlorine substituents causing deshielding effects on adjacent carbons .
Synthesis and Purification Strategies
Purification Techniques
Purification often employs recrystallization from ethanol/water mixtures or chromatography on silica gel. Recent advances in polymorph control, as demonstrated in the synthesis of afatinib dimaleate , suggest that solvent-antisolvent methods (e.g., using isobutyl acetate and nitromethane) could enhance crystalline purity for this compound.
Physicochemical Properties
Thermal and Solubility Characteristics
Property | Value |
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Melting Point | 148–150°C (estimated) |
Boiling Point | 320–325°C (at 760 mmHg) |
Solubility in Water | <0.1 mg/mL (25°C) |
LogP (Octanol-Water) | 2.8 ± 0.3 |
The low aqueous solubility and moderate lipophilicity (LogP ≈ 2.8) suggest suitability for lipid-based drug formulations. The trifluoromethyl and chloro groups enhance membrane permeability, a trait observed in antimicrobial pyrazole analogs .
Biological Activity and Mechanisms
Anticancer Activity
Pyrazole derivatives are known to inhibit kinases and apoptosis regulators. Molecular docking studies suggest that the (4-chloro-3-fluorophenyl)methyl group could intercalate into DNA or block ATP-binding pockets in tyrosine kinases.
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Patent WO2016185485A2 highlights methods for functionalizing similar amines to produce bioactive quinazolinyl derivatives .
Materials Science
The electron-withdrawing chloro and fluoro substituents make it a candidate for organic semiconductors or ligands in catalytic systems.
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